molecular formula C7H6BrN3 B1447255 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1897500-19-4

6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Numéro de catalogue B1447255
Numéro CAS: 1897500-19-4
Poids moléculaire: 212.05 g/mol
Clé InChI: XDBFXYMEKIZLGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It is a light-yellow solid .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can be represented by the InChI code: 1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3 .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .


Physical And Chemical Properties Analysis

6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a light-yellow solid . It should be stored at 0-8°C .

Applications De Recherche Scientifique

Application in Cancer Research

  • Field : Medicinal Chemistry
  • Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
  • Methods : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Their activities to inhibit TRKA were evaluated .
  • Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Application in Tuberculosis Treatment

  • Field : Medicinal Chemistry
  • Summary : Pyrazolo[3,4-b]pyridine is a medicinally privileged structure. A new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives has been achieved . These derivatives have shown promising antituberculotic activity .
  • Methods : The synthesis involved trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modification of the products was demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
  • Results : The pyrazolo[3,4-b]pyridine with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antituberculotic activity .

Application in Cancer Cell Line Studies

  • Field : Cancer Research
  • Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied for their anti-proliferative effects on selected cancer cell lines .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, compound 14 was selected for cell cycle analysis using flow cytometry assay against HCT cells .

Application in Synthesis of New Molecular Entities

  • Field : Medicinal Chemistry
  • Summary : Pyrazolo[3,4-b]pyridine is a medicinally privileged structure. A new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives has been achieved . These derivatives have shown promising antituberculotic activity .
  • Methods : The synthesis involved trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modification of the products was demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
  • Results : The pyrazolo[3,4-b]pyridine with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antituberculotic activity .

Application in Inhibiting TRKA

  • Field : Cancer Research
  • Summary : Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors .
  • Methods : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Their activities to inhibit TRKA were evaluated .
  • Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Safety And Hazards

The safety information for 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319 .

Orientations Futures

The future directions for the study of 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine and its derivatives could involve further exploration of their potential therapeutic effects . More comprehensive studies on their synthesis, biological evaluation, and mechanism of action could provide valuable insights for the development of new drugs .

Propriétés

IUPAC Name

6-bromo-2-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBFXYMEKIZLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

CAS RN

1897500-19-4
Record name 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.